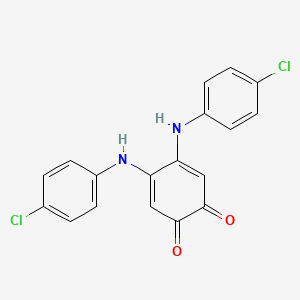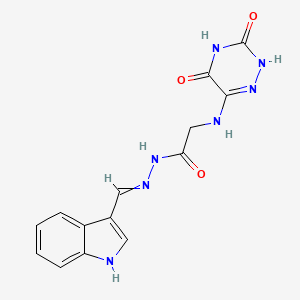
(6-Amino-9H-purin-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-9H-purin-8-yl)methanol is a chemical compound with the molecular formula C6H7N5O and a molecular weight of 165.15 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of nucleotides and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-9H-purin-8-yl)methanol typically involves the reaction of purine derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of 6-amino-9H-purine-8-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-9H-purin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-amino-9H-purine-8-carbaldehyde or 6-amino-9H-purine-8-carboxylic acid .
Scientific Research Applications
(6-Amino-9H-purin-8-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Mechanism of Action
The mechanism of action of (6-Amino-9H-purin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in nucleic acids.
Guanine: Another purine base that pairs with cytosine in DNA.
Hypoxanthine: An intermediate in the purine metabolism pathway.
Xanthine: A product of purine degradation.
Uniqueness
(6-Amino-9H-purin-8-yl)methanol is unique due to its specific structure, which includes both an amino group and a hydroxyl group attached to the purine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
30466-95-6 |
|---|---|
Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(6-amino-7H-purin-8-yl)methanol |
InChI |
InChI=1S/C6H7N5O/c7-5-4-6(9-2-8-5)11-3(1-12)10-4/h2,12H,1H2,(H3,7,8,9,10,11) |
InChI Key |
ZPWCPESWVACHTD-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N=C(N2)CO)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)CO)N |
Key on ui other cas no. |
30466-95-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


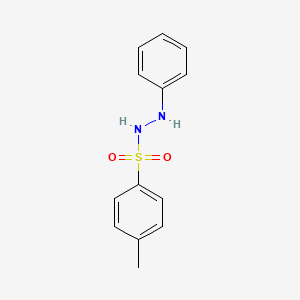
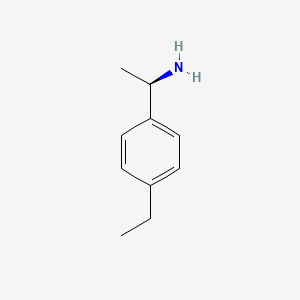
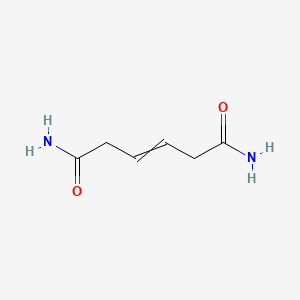
![N,N,2-Trimethylbenzo[d]thiazol-6-amine](/img/structure/B3189209.png)
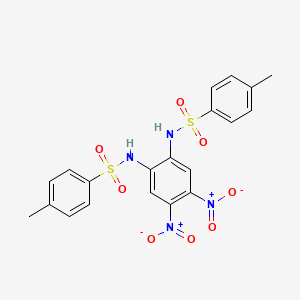
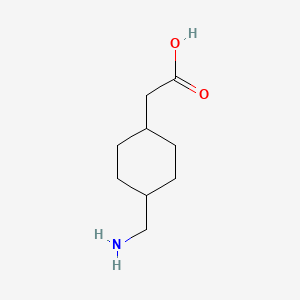
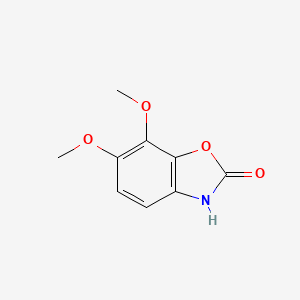
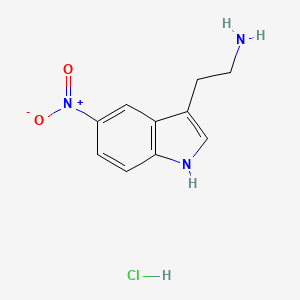
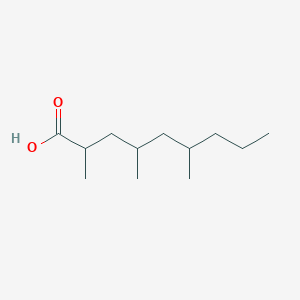

![Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester](/img/structure/B3189275.png)

